1-[2-methyl-4-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone
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Overview
Description
1-[2-methyl-4-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone is a complex organic compound that features a unique combination of indazole and pyrido[3,4-d]pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-4-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the synthesis might start with the preparation of the indazole moiety, followed by its coupling with a pyrido[3,4-d]pyrimidine precursor under specific reaction conditions such as reflux in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[2-methyl-4-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permangan
Properties
IUPAC Name |
1-[2-methyl-4-[methyl(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-12-20-17-11-25(13(2)26)9-8-15(17)19(21-12)24(3)10-18-14-6-4-5-7-16(14)22-23-18/h4-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIVEIXASGBZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(C2)C(=O)C)C(=N1)N(C)CC3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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